![molecular formula C7H7N5O B2512225 Pyrazolo[1,5-a]pyrimidine-3-amidoxime CAS No. 931998-41-3](/img/structure/B2512225.png)

Pyrazolo[1,5-a]pyrimidine-3-amidoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

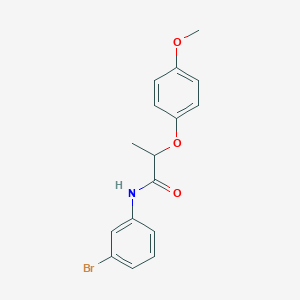

Pyrazolo[1,5-a]pyrimidine-3-amidoxime, also known as PAP, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. PAP is an important intermediate in the synthesis of a variety of compounds and is used in the synthesis of drugs, pesticides, and other organic substances. PAP can be synthesized by a variety of methods, including the use of a Grignard reagent, a Lewis acid, and an amine. It can also be synthesized from various precursors, such as anilines, amines, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

- Pyrazolo[1,5-a]pyrimidines (PPs) have gained attention as strategic compounds for optical applications. Their tunable photophysical properties make them valuable for studying intracellular processes, chemosensors, and organic materials . Researchers have identified specific PPs (such as 4a–g) with good solid-state emission intensities, comparable to commercial probes like coumarin-153 and rhodamine 6G. These PPs can serve as fluorescent probes and imaging agents in biological studies.

- PP derivatives exhibit promising antitumor activity. Their structural diversity and kinase inhibitory properties make them attractive candidates for cancer therapy . Researchers have explored PP-based compounds as inhibitors of kinases such as B-Raf, KDR, Lck, and Src kinase. These molecules hold potential for targeted cancer treatment.

- PP derivatives have been investigated for their enzymatic inhibitory activity. By modulating the pyrazolo[1,5-a]pyrimidine core, researchers aim to design effective drugs. These compounds may inhibit specific enzymes involved in disease pathways .

- Recent studies have highlighted the versatility of PP-based compounds. Their combination of photophysical properties and biological activities allows them to serve as lipid droplet biomarkers for cancer cells (e.g., HeLa cells) and normal cells (e.g., L929 cells) . This dual functionality opens up new avenues for diagnostic and therapeutic applications.

- Some pyrazolo[1,5-a]pyrimidines exhibit antibacterial activity. For instance, N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated good antibacterial effects against Escherichia coli and Salmonella enterica . Further exploration of these properties could lead to novel antimicrobial agents.

- PP derivatives have attracted interest in material science due to their significant photophysical properties. Their efficient synthetic approaches, easy functionalization, and fluorescence characteristics make them valuable for material design . Researchers continue to explore their applications in optoelectronic devices and other functional materials.

Fluorescent Probes and Imaging Agents

Antitumor Agents

Enzymatic Inhibition

Lipid Droplet Biomarkers

Antimicrobial Properties

Material Science and Photophysical Properties

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidine-3-amidoxime, also known as N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide, is a derivative of pyrazolopyrimidines . Pyrazolopyrimidines are known to form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . .

Mode of Action

It is known that pyrazolopyrimidines, the core structure of this compound, have a wide range of biological and pharmaceutical activities . They are part of several drugs and have been reported to have anticancer activity .

Biochemical Pathways

Pyrazolopyrimidines, the core structure of this compound, are known to affect a variety of biological and pharmacological activities .

Result of Action

Pyrazolopyrimidines, the core structure of this compound, have been reported to have anticancer activity .

Eigenschaften

IUPAC Name |

N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJKBGREYYGLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=NO)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C(=C(C=N2)/C(=N/O)/N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidine-3-amidoxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)

![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)

![3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2512157.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2512160.png)

![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)